

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloronicotinamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloronicotinamide

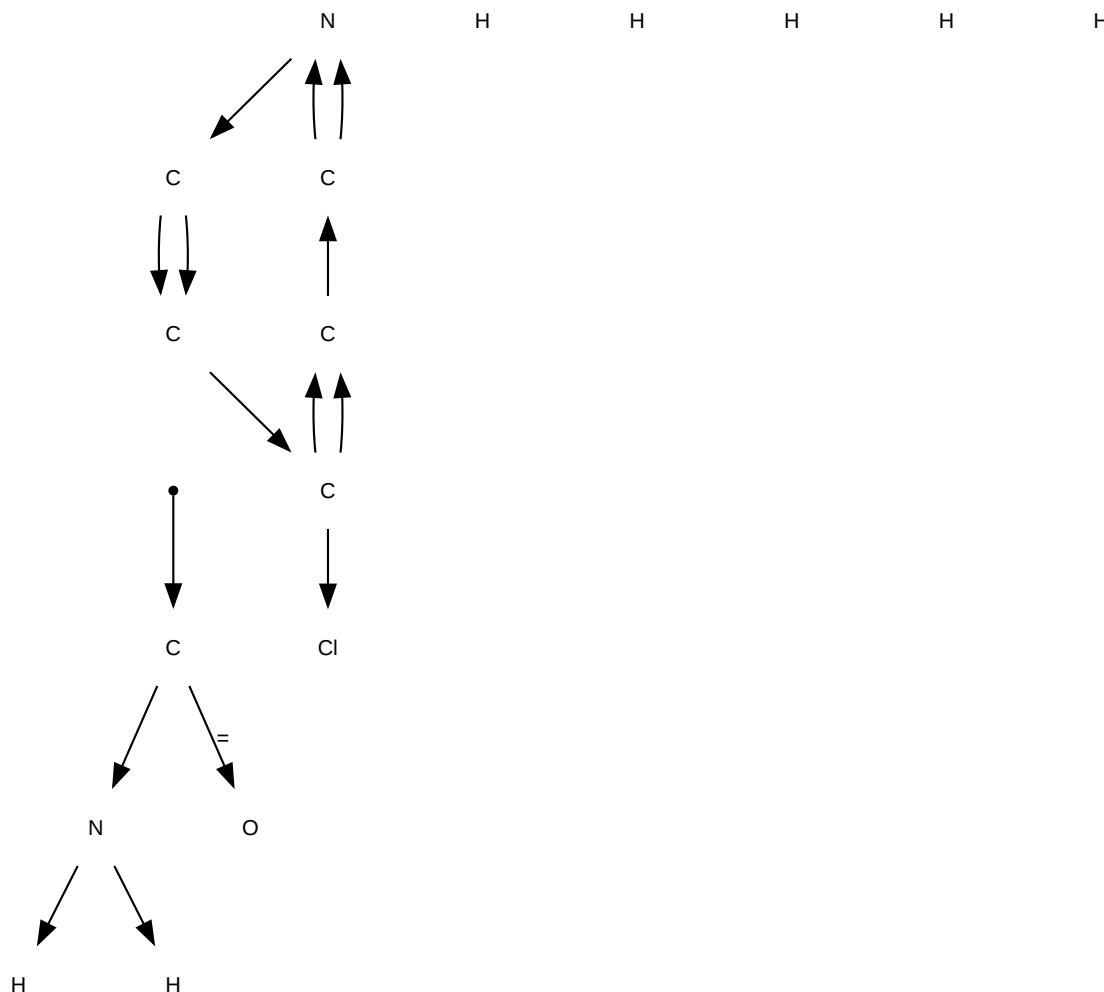
Cat. No.: B1582929

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of **4-Chloronicotinamide**, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but a practical and insightful resource for fellow researchers. We will delve into the core physicochemical characteristics of **4-Chloronicotinamide**, the experimental methodologies for their determination, and the underlying scientific principles that guide these evaluations.


Molecular Identity and Structural Attributes

4-Chloronicotinamide, with the systematic IUPAC name 4-chloropyridine-3-carboxamide, is a derivative of nicotinamide, a form of vitamin B3. The introduction of a chlorine atom at the 4-position of the pyridine ring significantly influences its electronic and steric properties, thereby impacting its reactivity and potential biological activity.

Below is a summary of its key molecular identifiers:

Identifier	Value	Source
Molecular Formula	C ₆ H ₅ ClN ₂ O	PubChem[1]
Molecular Weight	156.57 g/mol	PubChem[1]
CAS Number	7418-70-4	PubChem[1]
Canonical SMILES	C1=CN=CC(=C1Cl)C(=O)N	PubChem[1]
InChI Key	MJYMDZGWIIUMJV-UHFFFAOYSA-N	PubChem[1]

To visually represent the molecular structure of **4-Chloronicotinamide**, the following DOT script can be used to generate a 2D structural diagram.

[Click to download full resolution via product page](#)

Chemical structure of 4-Chloronicotinamide.

Core Physicochemical Parameters: A Data-Driven Analysis

The following table summarizes the key physicochemical properties of **4-Chloronicotinamide**. While experimental data for some parameters are not readily available in public databases,

computed values provide a valuable starting point for experimental design.

Property	Value	Method	Source
Melting Point	Not available	Experimental	-
Boiling Point	Not available	Experimental	-
Water Solubility	Not available	Experimental	-
pKa	Not available	Experimental	-
logP (Octanol-Water Partition Coefficient)	0.4	Computed (XLogP3-AA)	PubChem[1]
Hydrogen Bond Donors	1	Computed	PubChem[1]
Hydrogen Bond Acceptors	3	Computed	PubChem[1]

The computed logP value of 0.4 suggests that **4-Chloronicotinamide** has a relatively balanced hydrophilic-lipophilic character. This is a crucial parameter in drug development, as it influences a molecule's ability to cross biological membranes.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

To ensure the scientific integrity of data, it is imperative to employ validated experimental protocols. This section outlines the standard methodologies for determining the key physicochemical properties of **4-Chloronicotinamide**.

Melting Point Determination

The melting point of a crystalline solid is a fundamental indicator of its purity. For a pure substance, the melting range is typically narrow.

Protocol: Capillary Melting Point Determination

- Sample Preparation: A small amount of finely powdered, dry **4-Chloronicotinamide** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus.
- Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.

Causality and Self-Validation: A sharp melting range (typically ≤ 1 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.

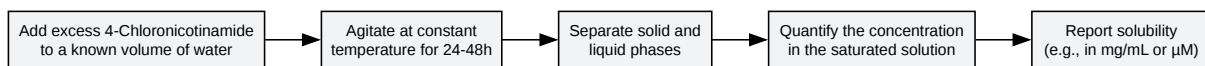
The following diagram illustrates the workflow for melting point determination.

[Click to download full resolution via product page](#)

Workflow for melting point determination.

Solubility Determination

Aqueous solubility is a critical parameter for drug candidates, as it directly impacts bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.


Protocol: Shake-Flask Method for Aqueous Solubility

- Sample Preparation: An excess amount of **4-Chloronicotinamide** is added to a known volume of purified water in a sealed vial.
- Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **4-Chloronicotinamide** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

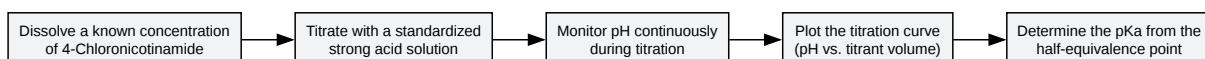
Causality and Self-Validation: Reaching a plateau in the concentration of the dissolved compound over time confirms that equilibrium has been achieved. The presence of undissolved solid at the end of the experiment validates that a saturated solution was obtained.

The diagram below outlines the shake-flask solubility determination process.

[Click to download full resolution via product page](#)

Shake-flask method for solubility determination.

pKa Determination


The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like **4-Chloronicotinamide**, which contains a pyridine nitrogen, determining the pKa of its conjugate acid is crucial for understanding its ionization state at different pH values. Potentiometric titration is a classic and reliable method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

- Sample Preparation: A known concentration of **4-Chloronicotinamide** is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.
- Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality and Self-Validation: The inflection point of the titration curve corresponds to the equivalence point, where the moles of added acid equal the initial moles of the basic form of the analyte. The pKa is the pH at which the concentrations of the protonated and unprotonated forms are equal. The shape of the titration curve provides a validation of the single pKa value within the measured pH range.

The workflow for pKa determination via potentiometric titration is depicted below.

[Click to download full resolution via product page](#)

Potentiometric titration for pKa determination.

Synthesis and Reactivity: Insights for the Medicinal Chemist

Synthetic Considerations

While specific, detailed synthetic procedures for **4-Chloronicotinamide** are not widely published in readily accessible literature, a plausible synthetic route would involve the amidation of 4-chloronicotinic acid. 4-Chloronicotinic acid itself can be synthesized from 4-chloropyridine through a lithiation reaction followed by carboxylation with carbon dioxide[2].

The conversion of the carboxylic acid to the amide can be achieved through several standard organic chemistry methods, such as:

- Activation of the carboxylic acid: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with ammonia.
- Peptide coupling reagents: Direct coupling of the carboxylic acid with an ammonia source using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Chemical Reactivity

The reactivity of **4-Chloronicotinamide** is primarily dictated by the pyridine ring and the amide functional group.

- Pyridine Ring: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, particularly when the pyridine nitrogen is protonated or quaternized, which increases the electrophilicity of the ring. 4-Chloropyridine itself reacts with primary and secondary amines to form substituted 4-aminopyridines[3]. This reactivity can be exploited for further chemical modifications.
- Amide Group: The amide functional group can undergo hydrolysis under acidic or basic conditions to yield 4-chloronicotinic acid and ammonia. It can also be a site for various chemical transformations common to amides.

Relevance in Drug Discovery and Development

Nicotinamide and its derivatives have a broad range of biological activities and are key components in various coenzymes, most notably nicotinamide adenine dinucleotide (NAD⁺). The introduction of a chlorine atom can modulate the biological activity, metabolic stability, and pharmacokinetic properties of the parent molecule. Chloro-containing compounds are prevalent in pharmaceuticals, and the chlorine atom can influence binding to target proteins and alter the compound's lipophilicity[4].

While specific pharmacological activities of **4-Chloronicotinamide** are not extensively documented in publicly available literature, its structural similarity to other biologically active nicotinamide derivatives suggests potential for investigation in various therapeutic areas, including as an inhibitor of enzymes involved in NAD⁺ metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT)[5].

Analytical Characterization

A suite of analytical techniques is essential for the comprehensive characterization of **4-Chloronicotinamide**, ensuring its identity, purity, and stability.

- High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity assessment and quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point for method development.

- Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and elemental composition of the compound. Fragmentation patterns can further elucidate the structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for unambiguous structure elucidation and confirmation.
- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amide C=O and N-H stretches.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of **4-Chloronicotinamide**, grounded in established scientific principles and experimental methodologies. While some experimental data remains to be publicly documented, the provided protocols and theoretical considerations offer a solid foundation for researchers to conduct their own investigations. A thorough understanding of these fundamental properties is the first and most critical step in unlocking the full potential of **4-Chloronicotinamide** in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloronicotinamide | C₆H₅CIN₂O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 4-Chloronicotinamide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1582929#physicochemical-properties-of-4-chloronicotinamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com